molecular formula C15H12F3N3O B5417418 5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B5417418
M. Wt: 307.27 g/mol
InChI Key: DNJFGLDIFRGNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further connected to a benzimidazole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 2-(trifluoromethyl)benzylamine with 5-amino-1,3-dihydro-2H-benzimidazol-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, can help in obtaining a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms of the compound.

Scientific Research Applications

5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3-dihydro-2H-benzimidazol-2-one: Lacks the trifluoromethylbenzyl group, resulting in different chemical and biological properties.

    2-(trifluoromethyl)benzylamine: Contains the trifluoromethylbenzyl group but lacks the benzimidazole core.

Uniqueness

The unique combination of the trifluoromethylbenzyl group and the benzimidazole core in 5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[[2-(trifluoromethyl)phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O/c16-15(17,18)11-4-2-1-3-9(11)8-19-10-5-6-12-13(7-10)21-14(22)20-12/h1-7,19H,8H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJFGLDIFRGNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
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5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
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5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
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5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
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5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
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5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

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